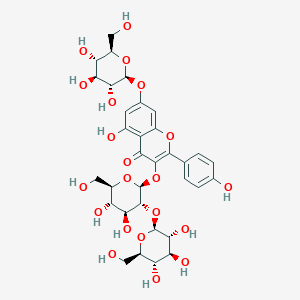

Kaempferol 3-sophoroside-7-glucoside

Descripción

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNAZBJKVFNKZ-JGPRCQAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341603 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-76-0 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kaempferol 3-sophoroside-7-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, stemming from the well-documented anti-inflammatory and anti-cancer activities of its aglycone, kaempferol. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for Kaempferol 3-sophoroside-7-glucoside. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details experimental protocols for its isolation and quantification, and visualizes key biological pathways potentially modulated by this compound.

Natural Sources and Distribution

This compound is a naturally occurring flavonoid found in a variety of plant species. Its distribution is not ubiquitous, but it has been identified as a significant component in several medicinal and ornamental plants.

Primary Natural Sources:

-

Equisetum hyemale L. (Rough Horsetail): The stems of this plant are a known source of this compound.

-

Crocus sativus L. (Saffron): This compound is found in the floral bio-residues, particularly the tepals (petals and sepals), of the saffron flower.[1][2]

-

Hosta ventricosa (Salisb.) Stearn (Plantain Lily): The leaves of this common ornamental plant have been shown to contain this compound.[3]

-

Lycium chinense Mill. (Chinese Wolfberry): Roasted leaves of this plant contain this compound, which is noted for its anti-obesity activity.[4][5][6]

-

Papaver nudicaule L. (Iceland Poppy): This species is another reported source of the compound.[1]

-

Brassica napus L. (Rapeseed/Canola): While not a primary source, this compound has been identified in rapeseed protein isolates.[7]

Quantitative Data

Quantitative data for this compound is not extensively available in the literature. However, data for the closely related compound, Kaempferol 3-O-sophoroside, can provide an estimate of the potential yield from certain sources. The following table summarizes the available quantitative information.

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Crocus sativus L. | Floral Bio-residues (Tepals) | Kaempferol 3-O-β-sophoroside | 2.3 mg/g dry weight | [2] |

| Crocus sativus L. | Petal Extract (dried) | Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g |

Note: Further quantitative studies using standardized methodologies are required to determine the precise concentration of this compound in its various natural sources.

Experimental Protocols

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods for similar flavonoid glycosides.

3.1.1. Plant Material Preparation:

-

Air-dry the plant material (e.g., leaves, stems, or flowers) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction:

-

Macerate the powdered plant material with a suitable solvent, such as 80% methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional shaking. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

3.1.3. Fractionation and Purification:

-

Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or water and methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

-

Combine fractions containing the target compound and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

3.1.4. Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid backbone.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete structure, including the positions of the glycosidic linkages.

-

Quantification by HPLC-UV

The following is a general protocol for the quantification of this compound in plant extracts.

3.2.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 350 nm.

-

Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of a purified this compound standard (or a related standard like Kaempferol 3-O-sophoroside if the target compound is not commercially available) in methanol at a concentration of 1 mg/mL.

-

Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol. Before injection, filter the extract through a 0.45 µm syringe filter.

3.2.3. Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions and identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of the compound in the sample using the regression equation from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its aglycone, kaempferol, are well-documented. It is hypothesized that the glycoside may be hydrolyzed to kaempferol in vivo to exert its effects. The following diagrams illustrate key signaling pathways associated with the anti-inflammatory and anti-cancer properties of kaempferol.

Caption: Putative anti-inflammatory mechanism of Kaempferol via inhibition of the NF-κB signaling pathway.

Caption: Potential anti-cancer mechanism of Kaempferol through the inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural product with a distribution in several interesting plant species. While its full biological potential is still under investigation, the known activities of its aglycone, kaempferol, suggest that it could be a valuable lead compound for drug development. This guide provides a foundational resource for researchers, summarizing the current knowledge on its natural occurrence and providing standardized protocols for its extraction, isolation, and quantification. The elucidation of its specific biological mechanisms and the expansion of quantitative data across a broader range of plant sources are key areas for future research.

References

- 1. This compound | C33H40O21 | CID 12960460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ContaminantDB: Kaempferol 3-O-sinapoyl-sophoroside 7-O-glucoside [contaminantdb.ca]

- 3. Kaempferol glycosides from Hosta ventricosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MCE [medchemexpress.cn]

- 7. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]

An In-depth Technical Guide to Kaempferol 3-sophoroside-7-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1][2][3] As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids.[3] Its chemical structure consists of a kaempferol aglycone backbone to which a sophorose and a glucose moiety are attached at the 3- and 7-hydroxyl positions, respectively. This complex glycosylation pattern influences its bioavailability and biological activity. The compound is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, anti-obesity, and hepatoprotective effects.[1][4][5]

1.1. Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₀O₂₁ | [2][3][6] |

| Molecular Weight | 772.66 g/mol | [2][6] |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [3] |

| CAS Number | 55136-76-0 | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [7] |

Natural Sources

Kaempferol 3-sophoroside-7-glucoside has been identified in a variety of plant species. Its isolation from these sources is a key area of research for its potential applications.

| Plant Species | Part of Plant | Reference |

| Crocus sativus L. (Saffron) | Floral bio-residues (tepals) | [8][9] |

| Lycium chinense (Goji) | Roasted leaves | [4][5] |

| Equisetum hyemale L. | Stems | [7] |

| Brassica napus (Rapeseed) | Not specified | [10] |

| Hosta ventricosa | Leaves | [10] |

| Petunia hybrida | Not specified | [10] |

| Papaver nudicaule (Iceland Poppy) | Not specified | [3] |

| Sauropus spatulifolius Beille | Not specified | [6] |

| Asplenium species | Not specified | [1] |

| Sinapis species (Mustard) | Not specified | [1] |

| Lathyrus species | Not specified | [1] |

Biological Activities and Potential Therapeutic Applications

This compound, along with its aglycone kaempferol and other related glycosides, exhibits a range of biological activities that are of interest for drug development.

3.1. Hepatoprotective Activity

Recent studies have highlighted the significant hepatoprotective effects of this compound (KSG) against acetaminophen-induced liver injury.[1] KSG pretreatment in mice was shown to alleviate hepatic damage by reducing pathological lesions and serum markers of liver injury.[1] The mechanism of this protection involves the modulation of key signaling pathways related to oxidative stress and inflammation.[1]

3.1.1. Modulation of Nrf2/NF-κB Signaling Pathway

KSG has been demonstrated to counteract acetaminophen-induced oxidative stress by promoting the activation of the Nrf2 signaling pathway while repressing the activation of NF-κB.[1] Nrf2 is a critical transcription factor in the cellular antioxidant response, and its activation leads to the expression of various antioxidant enzymes.[1] Conversely, NF-κB is a key regulator of the inflammatory response, and its inhibition by KSG leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

3.1.2. Modulation of JNK/ASK-1 Signaling Pathway

KSG has also been shown to inhibit the JNK/ASK-1 signaling pathway, which is involved in apoptosis.[1] Acetaminophen overdose leads to the activation of ASK-1 and subsequent phosphorylation of JNK, triggering a cascade of events that result in programmed cell death.[1] KSG was found to hinder the elevation of ASK-1 and JNK, thereby suppressing apoptosis.[1]

3.2. Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, research on the closely related compound, Kaempferol 3-sophoroside (KPOS), provides strong evidence for its potential in this area. KPOS has been shown to inhibit the activation of NF-κB and the production of TNF-α in human umbilical vein endothelial cells (HUVECs).[11] It also inhibited LPS-induced barrier disruption, expression of cell adhesion molecules, and neutrophil adhesion and migration.[11] Given the structural similarity, it is plausible that this compound shares these anti-inflammatory properties. The aglycone, kaempferol, is also a well-documented anti-inflammatory agent that acts through the NF-κB and MAPK signaling pathways.[12][13]

3.3. Antioxidant Activity

3.4. Anti-Obesity Activity

This compound has been identified as a bioactive component in roasted Lycium chinense leaves with potential anti-obesity activity.[4][5] Although the specific mechanism for this glycoside has not been fully elucidated, studies on the aglycone, kaempferol, suggest that it may exert its anti-obesity effects by modulating the AMPK signaling pathway, which plays a central role in energy homeostasis.[3][4]

3.5. Anti-Cancer Activity

The anti-cancer potential of kaempferol is well-established, with studies demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[11][14] The anticancer effects of kaempferol are mediated through the regulation of multiple signaling pathways, including the MAPK and PI3K/AKT pathways.[15][16] While direct evidence for the anti-cancer activity of this compound is limited, its structural relationship to kaempferol suggests it may also possess such properties.

Experimental Protocols

4.1. Extraction and Isolation

A general protocol for the extraction and isolation of kaempferol glycosides from plant material, such as the floral bio-residues of Crocus sativus, is outlined below. This protocol can be adapted and optimized for other plant sources.

4.1.1. Detailed Methodology

-

Extraction: The dried and powdered plant material is extracted with an optimized ethanol concentration (e.g., 67.7%) at an elevated temperature (e.g., 67.6°C) for a specified duration (e.g., 3 hours).[17] The extraction is typically repeated to maximize the yield.[17]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to obtain the crude extract.

-

Purification: The crude extract is subjected to macroporous resin chromatography for initial purification and enrichment of flavonoids.[17] The extract is loaded onto the column, and after washing, the flavonoids are eluted with a suitable solvent, such as 80% ethanol.[17]

-

Preparative HPLC: The enriched flavonoid fraction is further purified by preparative high-performance liquid chromatography (HPLC) to isolate this compound. The specific mobile phase and gradient will need to be optimized for the best separation.

4.2. Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

4.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the aglycone and the sugar moieties and their linkage positions.[14]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule, including the characteristic signals of the kaempferol backbone and the sugar units.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, and determining the glycosylation sites.[18]

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its hepatoprotective and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2/NF-κB and JNK/ASK-1, make it a compelling candidate for drug development. Further research is needed to fully elucidate its mechanisms of action in other areas like obesity and cancer and to establish its safety and efficacy in preclinical and clinical studies. The development of efficient and scalable extraction and purification protocols is also crucial for advancing the research and potential commercialization of this compound.

References

- 1. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]

- 11. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Kaempferol 3-sophoroside-7-glucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a flavonoid glycoside found in a variety of plant species, including Crocus sativus L. and Equisetum hyemale L.[1][]. This complex natural product has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective effects[1][3][4][5]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of KSG, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

Kaempferol 3-sophoroside-7-glucoside is a glycosidic derivative of kaempferol, a well-known flavonol. The core structure consists of the kaempferol aglycone, which is substituted with a sophoroside moiety (a disaccharide of two glucose units) at the 3-hydroxyl position and a glucoside moiety at the 7-hydroxyl position.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [6] |

| Molecular Formula | C₃₃H₄₀O₂₁ | [6] |

| Molecular Weight | 772.66 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | [3] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [7] |

Biological Activities and Mechanisms of Action

KSG has been investigated for several pharmacological activities, with promising results in preclinical studies. The primary reported activities are detailed below, supported by available quantitative data and insights into the underlying molecular mechanisms.

Hepatoprotective Activity

Recent studies have highlighted the significant hepatoprotective effects of KSG against drug-induced liver injury. A 2024 study demonstrated that pretreatment with KSG mitigated acetaminophen (B1664979) (APAP)-induced acute liver injury in mice[1]. The protective effects are attributed to its ability to modulate oxidative stress and inflammation through the Nrf2/NF-κB and JNK/ASK-1 signaling pathways[1].

Table 2: Quantitative Data on the Hepatoprotective Effects of this compound against Acetaminophen-Induced Liver Injury in Mice

| Parameter | Control | APAP (500 mg/kg) | KSG (50 mg/kg) + APAP | KSG (100 mg/kg) + APAP | N-acetylcysteine (100 mg/kg) + APAP | Reference |

| ALT (U/L) | 35.8 ± 2.1 | 487.3 ± 25.6 | 215.4 ± 15.8 | 128.7 ± 10.3 | 115.2 ± 9.8 | [1] |

| AST (U/L) | 52.4 ± 3.5 | 632.8 ± 31.4 | 312.6 ± 20.1 | 189.5 ± 14.7 | 175.4 ± 12.9 | [1] |

| Hepatic MDA (nmol/mg protein) | 1.2 ± 0.1 | 5.8 ± 0.4 | 3.1 ± 0.2 | 2.0 ± 0.1 | 1.8 ± 0.1 | [1] |

| Hepatic GSH (μmol/g tissue) | 8.5 ± 0.6 | 2.1 ± 0.2 | 4.9 ± 0.3 | 6.8 ± 0.5 | 7.2 ± 0.6 | [1] |

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; MDA: Malondialdehyde; GSH: Glutathione (B108866).

Anti-inflammatory Activity

KSG has demonstrated potent anti-inflammatory properties by targeting key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the production of pro-inflammatory mediators[5]. Another study on a structurally similar compound, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, showed concentration-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells[8].

Antioxidant Activity

Anti-obesity Activity

KSG has been identified as a bioactive component with anti-obesity potential[3]. While detailed in vivo studies with quantitative data on KSG are emerging, research on kaempferol and its other glycosides suggests that these compounds can inhibit adipogenesis and increase lipolysis[10]. One study on a kaempferol glycoside fraction from unripe soybean leaves demonstrated reduced body weight, adipose tissue mass, and triglyceride levels in high-fat diet-fed mice[11]. The proposed mechanism involves the downregulation of key adipogenic transcription factors like PPAR-γ and SREBP-1c[11].

Signaling Pathways and Molecular Interactions

The biological activities of this compound are mediated through its interaction with several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of compounds like this compound.

Hepatoprotective Activity Assessment in Acetaminophen-Induced Liver Injury Mouse Model

This protocol describes an in vivo model to evaluate the hepatoprotective effects of a test compound against APAP-induced liver damage.

Caption: Experimental workflow for in vivo hepatoprotectivity study.

Western Blot Analysis for NF-κB Activation

This protocol outlines the steps for detecting the activation of the NF-κB pathway by analyzing the phosphorylation and translocation of its subunits.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

-

Pre-treat cells with various concentrations of KSG for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS, 1 µg/mL) for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-p65 (Ser536)

-

Total p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Lamin B1 (nuclear marker)

-

β-actin or GAPDH (cytoplasmic/loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control.

-

DPPH Radical Scavenging Assay

This protocol describes a common in vitro method to assess the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (KSG) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated hepatoprotective, anti-inflammatory, antioxidant, and potential anti-obesity effects, coupled with its ability to modulate key signaling pathways, make it a strong candidate for drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists to advance the understanding and application of this multifaceted flavonoid glycoside. Further studies are needed to fully elucidate its pharmacokinetic profile, bioavailability, and safety in humans.

References

- 1. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol-3-sophoroside-7-glucoside | 55136-76-0 | XK161853 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C33H40O21 | CID 12960460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-obesity effects of kaempferol by inhibiting adipogenesis and increasing lipolysis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate pathway of Kaempferol 3-sophoroside-7-glucoside biosynthesis in plants: a technical guide for researchers.

For immediate release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a complex flavonoid glycoside found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic steps, key genes, and experimental methodologies required for its study.

Introduction

Kaempferol 3-sophoroside-7-glucoside is a bioactive flavonoid with significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. Its biosynthesis is a multi-step process involving the core flavonoid pathway followed by sequential glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

The Core Biosynthetic Pathway of Kaempferol

The biosynthesis of the kaempferol aglycone begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid pathways. A series of enzymes orchestrate this conversion, with their gene expression levels often correlating with the accumulation of kaempferol and its derivatives.

Key Enzymes in Kaempferol Biosynthesis:

| Enzyme | Abbreviation | Gene Family | Function |

| Phenylalanine ammonia-lyase | PAL | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | CYP73A | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone (B49325) synthase | CHS | CHS | Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. |

| Chalcone isomerase | CHI | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | F3H | Hydroxylates naringenin to dihydrokaempferol (B1209521). |

| Flavonol synthase | FLS | FLS | Oxidizes dihydrokaempferol to kaempferol. |

This table summarizes the core enzymes involved in the biosynthesis of the kaempferol aglycone.

Sequential Glycosylation of Kaempferol

The final steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the kaempferol aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which exhibit specificity for both the sugar donor and the acceptor molecule, as well as the position of glycosylation.

The formation of this compound likely proceeds through two main glycosylation events:

-

Formation of Kaempferol 3-O-sophoroside: This step involves the addition of a sophorose (a disaccharide of two glucose molecules linked β-1,2) to the 3-hydroxyl group of kaempferol. This is likely a two-step process itself, with an initial glucosylation at the 3-position to form kaempferol 3-O-glucoside, followed by the addition of a second glucose molecule by a glucosyltransferase to form the sophoroside. A UGT identified in Crocus sativus, UGT707B1, has been shown to be involved in the formation of flavonol-3-O-sophorosides.[1]

-

Glucosylation at the 7-position: A subsequent glycosylation event occurs at the 7-hydroxyl group, where a glucosyltransferase adds a glucose molecule. This step is catalyzed by a flavonoid 7-O-glucosyltransferase (7-O-UGT).

The precise order of these events can vary between plant species, but evidence suggests that the 3-O-glycosylation often precedes the 7-O-glycosylation.

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate UGT Genes

Objective: To identify and isolate the genes encoding the UGTs responsible for the glycosylation of kaempferol.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on plant tissues known to accumulate this compound.

-

Candidate Gene Selection: Identify putative UGT genes from the transcriptome data based on homology to known flavonoid glycosyltransferases. Focus on UGTs that show expression patterns correlated with the accumulation of the target compound.

-

Gene Cloning: Amplify the full-length coding sequences of candidate UGTs from cDNA using PCR with gene-specific primers.

-

Vector Construction: Clone the amplified UGT sequences into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

Heterologous Expression and Purification of UGTs

Objective: To produce functional UGT enzymes for in vitro characterization.

Methodology (E. coli expression system):

-

Transformation: Transform the expression vector containing the UGT gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Protein Purification: Purify the recombinant UGT from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Assessment: Verify the purity of the recombinant protein using SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and catalytic activity of the purified UGTs.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., kaempferol, kaempferol 3-O-glucoside, or kaempferol 3-O-sophoroside), and the sugar donor (UDP-glucose).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or an acid.

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data from a Representative Flavonoid UGT:

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Kaempferol | 15.2 | 85.4 |

| Quercetin | 25.8 | 120.7 |

| UDP-Glucose | 150.5 | - |

This table presents representative kinetic parameters for a flavonoid 3-O-glucosyltransferase. Actual values will vary depending on the specific enzyme and reaction conditions.

Analysis of Gene Expression by qRT-PCR

Objective: To quantify the expression levels of genes involved in the biosynthetic pathway.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues and synthesize first-strand cDNA using reverse transcriptase.

-

Primer Design: Design gene-specific primers for the target genes (PAL, C4H, CHS, F3H, FLS, and candidate UGTs) and a reference gene.

-

qPCR Reaction: Perform quantitative real-time PCR (qRT-PCR) using a suitable qPCR master mix and a real-time PCR system.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[2]

Conclusion

The biosynthesis of this compound is a complex process that requires the coordinated action of multiple enzymes from the flavonoid and glycosyltransferase families. This guide provides a foundational understanding of this pathway and the experimental approaches necessary for its elucidation. Further research to identify and characterize the specific UGTs involved will be critical for the successful metabolic engineering of this valuable compound.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Kaempferol 3-sophoroside-7-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside-7-glucoside (KSG) is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. As a derivative of kaempferol, a widely studied flavonol, KSG is found in various plant species. Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The exploration of natural compounds like KSG that can modulate inflammatory pathways offers promising avenues for the development of novel anti-inflammatory therapies.

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Kaempferol 3-sophoroside-7-glucoside and its related glycosides. It details the molecular mechanisms of action, presents available quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key signaling pathways involved.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory activity of this compound and its analogs is primarily attributed to their ability to modulate critical intracellular signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.

Kaempferol glycosides have been shown to suppress the activation of the NF-κB pathway.[1][2] This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB subunits.[2]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos). AP-1, in turn, promotes the expression of various inflammatory genes.

Studies on kaempferol and its glycosides have demonstrated their ability to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[2] By downregulating the activation of the MAPK cascade, these compounds can effectively reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in the readily available literature, studies on structurally similar kaempferol glycosides provide valuable insights into its potential efficacy. The following tables summarize the dose-dependent inhibitory effects of Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG), a closely related compound, on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[2]

Note: The data presented below is for Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) and should be considered as indicative of the potential activity of this compound, pending further specific studies on the latter.

Table 1: Effect of KGG on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| KGG | 1.25 | Data not specified | Data not specified |

| 2.5 | Significant Inhibition | Significant Inhibition | |

| 5 | Stronger Inhibition | Stronger Inhibition |

Inhibition is reported as being concentration-dependent. Specific percentages of inhibition were not provided in the abstract.[2]

Table 2: Effect of KGG on Pro-inflammatory Cytokine Production

| Compound | Concentration (µM) | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |

| KGG | 1.25 | Concentration- | Concentration- | Concentration- |

| 2.5 | dependent | dependent | dependent | |

| 5 | inhibition | inhibition | inhibition |

The study indicates a concentration-dependent inhibition of these cytokines by KGG, although the exact inhibition values are not detailed in the abstract.[2]

Table 3: Effect of KGG on iNOS and COX-2 Protein Expression

| Compound | Concentration (µM) | iNOS Expression | COX-2 Expression |

| KGG | 1.25 | Attenuated | Attenuated |

| 2.5 | Attenuated | Attenuated | |

| 5 | Significantly Attenuated | Significantly Attenuated |

Expression levels were determined by Western blot and showed a concentration-dependent attenuation.[2]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein and RNA extraction) at a density of 1-5 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) is also maintained.

-

Incubation: The cells are incubated for a specified period depending on the endpoint being measured (e.g., 24 hours for cytokine and NO production, shorter time points for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

After the treatment period with this compound, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Measurement (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is collected from each well.

-

The supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

-

Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

-

The absorbance is measured at 540 nm.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Commercial ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.

-

The cell culture supernatants and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which develops a color in proportion to the amount of bound enzyme.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The cytokine concentrations in the samples are calculated from the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Protein Extraction:

-

After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound and its related glycosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, provides a solid rationale for their therapeutic potential. While quantitative data for this compound itself is still emerging, the evidence from closely related compounds is encouraging, demonstrating a clear dose-dependent inhibition of key inflammatory mediators.

The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the anti-inflammatory efficacy and molecular targets of this compound. Future research should focus on obtaining precise quantitative data, including IC50 values, for this specific compound and validating its efficacy in in vivo models of inflammatory diseases. Such studies will be crucial in advancing the development of this compound as a potential novel therapeutic agent for the management of inflammatory conditions.

References

- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside-7-glucoside, a naturally occurring flavonoid glycoside. It covers its nomenclature, structurally related compounds, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, characterization, and bioassays are provided, along with a visualization of its role in cellular signaling pathways.

Nomenclature and Synonyms

Kaempferol 3-sophoroside-7-glucoside is a complex flavonoid glycoside. A thorough understanding of its nomenclature is crucial for accurate identification and literature review.

Systematic Name: 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

Common Synonyms:

-

Kaempferol 3-O-sophoroside-7-O-glucoside[3]

-

Kaempferol 3-O-beta-D-[beta-D-glucopyranosyl-(1->2)-glucopyranoside]-7-O-beta-D-glucopyranoside[3]

-

Kaempferol 3-O-beta-D-sophoroside 7-O-beta-D-glucopyranoside[3]

-

Kaempferol 3-O-beta-sophoroside 7-O-beta-glucoside[3]

Related Compounds

This compound belongs to the broad class of kaempferol glycosides. The structural diversity of these compounds arises from the type, number, and linkage of sugar moieties attached to the kaempferol aglycone. Understanding these related structures is essential for structure-activity relationship (SAR) studies.

Table 1: Structurally Related Kaempferol Glycosides

| Compound Name | Aglycone | Glycosidic Moieties | Linkage Positions | Reference |

| Kaempferol 3-sophoroside | Kaempferol | Sophorose | 3 | [4][5] |

| Kaempferol 3-rutinoside-7-glucoside | Kaempferol | Rutinose, Glucose | 3, 7 | [4] |

| Kaempferol 3-(2G-glucosylrutinoside)-7-glucoside | Kaempferol | 2G-glucosylrutinose, Glucose | 3, 7 | [4] |

| Kaempferol 3,7-di-O-glucoside | Kaempferol | Glucose, Glucose | 3, 7 | [6] |

| Kaempferol 3-O-feruloyl-sophoroside 7-O-glucoside | Kaempferol | Feruloyl-sophorose, Glucose | 3, 7 | [4] |

| Kaempferol-3-sophoroside-7-rhamnoside | Kaempferol | Sophorose, Rhamnose | 3, 7 | [7] |

| Kaempferol 3-O-glucoside (Astragalin) | Kaempferol | Glucose | 3 | [8] |

| Kaempferol 7-O-glucoside | Kaempferol | Glucose | 7 | [9] |

Physicochemical and Spectral Data

The physicochemical properties and spectral data are fundamental for the identification, purification, and quantification of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |

| Molecular Weight | 772.66 g/mol | [1][3] |

| Appearance | Yellow Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [3][10] |

| Purity (typical) | >98% (HPLC) | [2][3] |

Biological Activities and Quantitative Data

Kaempferol and its glycosides exhibit a wide range of biological activities. This compound has been investigated for its anti-inflammatory, antioxidant, and anti-obesity properties.[11][12][13]

Table 3: Biological Activity Data for Kaempferol and Related Glycosides

| Compound | Assay | Cell Line/System | IC₅₀ / Activity | Reference |

| Kaempferol | DPPH Radical Scavenging | - | Lower IC₅₀ than its glycosides | [9][14] |

| Kaempferol | ABTS Radical Scavenging | - | Lower IC₅₀ than its glycosides | [14] |

| Kaempferol | Anti-proliferative (Breast Cancer) | MCF-7 | 90.28 ± 4.2 µg/ml | [15] |

| Kaempferol | Anti-proliferative (Lung Cancer) | A549 | 35.80 ± 0.4 µg/ml | [15] |

| Kaempferol | Anti-proliferative (Prostate Cancer) | PC-3 | 16.9 µM | [15] |

| Kaempferol 3-O-sophoroside | Anti-inflammatory (NO production) | LPS-stimulated HUVECs | Suppressed NO production | [11] |

| Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside | Anti-inflammatory (COX-2 inhibition) | RAW 264.7 cells | - | [5] |

| Kaempferol 3-O-glucoside (Astragalin) | Anti-inflammatory (TNF-α, IL-6, IL-1β) | - | Attenuates pro-inflammatory cytokines | [16] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline typical protocols for the isolation, characterization, and biological evaluation of this compound.

A common method for the extraction and isolation of kaempferol glycosides from plant material involves solvent extraction followed by column chromatography.[17][18]

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% methanol or ethanol), at room temperature.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the n-butanol fraction, typically rich in flavonoid glycosides, is selected for further purification.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.[17]

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water in varying ratios.[17]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

-

Further purification of the combined fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Reversed-phase HPLC is a standard method for the separation and quantification of kaempferol and its glycosides.[3][6]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often employed. For instance, a gradient of acetonitrile (B52724) and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).[19]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of around 265 nm or 350 nm.[3][7]

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a calibration curve prepared with a known standard of this compound.

DPPH Radical Scavenging Assay: [14][20]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay: [14]

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

The absorbance is measured at 734 nm after a certain incubation period.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

-

The IC₅₀ value is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Visualization

Kaempferol and its glycosides exert their anti-inflammatory effects by modulating key signaling pathways. Kaempferol has been shown to suppress the activation of NF-κB and AP-1, transcription factors that regulate the expression of pro-inflammatory genes. This suppression is mediated through the inhibition of upstream kinases such as Src, Syk, IRAK1, and IRAK4.[21] Kaempferol 3-O-sophoroside has also been shown to inhibit the activation of NF-κB.[11]

Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory effects of Kaempferol and its glycosides.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this and related flavonoid compounds.

References

- 1. This compound | C33H40O21 | CID 12960460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029269) [hmdb.ca]

- 3. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. Kaempferol 3-O-feruloyl-sophoroside 7-O-glucoside | C43H48O24 | CID 131750838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]

- 11. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Kaempferol-3-sophoroside-7-glucoside | 55136-76-0 | XK161853 [biosynth.com]

- 14. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ijsit.com [ijsit.com]

- 17. mdpi.com [mdpi.com]

- 18. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 19. ijariie.com [ijariie.com]

- 20. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

- 21. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Kaempferol 3-sophoroside-7-glucoside from Equisetum hyemale

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Kaempferol 3-sophoroside-7-glucoside, a bioactive flavonoid, from the stems of Equisetum hyemale (Scouring Rush).

Introduction

Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant rich in various secondary metabolites, including a significant concentration of flavonoids.[1] Among these, this compound has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] This document outlines a robust methodology for the isolation and characterization of this specific flavonoid glycoside, intended to aid researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the expected quantitative data from the described protocols. These values are representative and may vary based on the specific plant material, collection time, and experimental conditions.

Table 1: Extraction Yield of Total Flavonoids and this compound

| Extraction Method | Total Flavonoid Yield (mg/g of dry plant material) | This compound Yield (mg/g of dry plant material) |

| Maceration with 80% Ethanol (B145695) | 25.8 | 1.2 |

| Ultrasound-Assisted Extraction (UAE) with 80% Ethanol | 35.2 | 1.8 |

| Cellulase-Assisted Extraction followed by UAE with 80% Ethanol | 48.5 | 2.5 |

Table 2: Purification Efficiency of this compound

| Purification Step | Purity of this compound (%) | Recovery Rate (%) |

| Crude Extract | ~5% | 100% |

| Macroporous Resin Chromatography | ~40% | 85% |

| Sephadex LH-20 Column Chromatography | >95% | 70% |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial stems of Equisetum hyemale. Ensure proper botanical identification.

-

Cleaning and Drying: Wash the plant material thoroughly with distilled water to remove any dirt and debris. Air-dry in the shade at room temperature for 7-10 days or use a ventilated oven at 40-50°C until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place.

Extraction of this compound

This protocol utilizes a cellulase-assisted extraction method to enhance the release of flavonoids from the plant cell walls, followed by ultrasound-assisted extraction.

-

Enzymatic Pre-treatment:

-

Suspend the powdered Equisetum hyemale (100 g) in a sodium acetate (B1210297) buffer (1 L, 50 mM, pH 5.0).

-

Add cellulase (B1617823) (e.g., from Trichoderma reesei, 2% w/w of plant material).

-

Incubate the mixture in a shaking water bath at 50°C for 2 hours with constant agitation (120 rpm).

-

-

Ultrasound-Assisted Extraction (UAE):

-

To the enzyme-treated slurry, add 80% ethanol to achieve a final ethanol concentration of approximately 70% (v/v).

-

Perform extraction in an ultrasonic bath (40 kHz, 300 W) for 45 minutes at 60°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the UAE step on the plant residue twice more with fresh 70% ethanol.

-

Pool the supernatants.

-

-

Concentration:

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

-

Lyophilize the remaining aqueous solution to obtain the crude flavonoid extract.

-

Purification of this compound

This multi-step purification protocol is designed to isolate this compound to a high degree of purity.

Step 1: Macroporous Resin Column Chromatography

-

Resin Preparation:

-

Select a suitable macroporous resin (e.g., D101 or AB-8).

-

Pre-treat the resin by soaking in 95% ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

-

-

Column Packing and Equilibration:

-

Pack a glass column with the pre-treated resin.

-

Equilibrate the column by washing with deionized water.

-

-

Sample Loading:

-

Dissolve the crude extract in deionized water (10 mg/mL) and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

-

Washing:

-

Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other polar impurities.

-

-

Elution:

-

Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at 350 nm. Kaempferol glycosides are expected to elute in the 40-60% ethanol fractions.

-

-

Concentration:

-

Combine the fractions rich in the target compound and concentrate using a rotary evaporator.

-

Step 2: Sephadex LH-20 Column Chromatography

-

Column Preparation:

-

Swell Sephadex LH-20 gel in methanol (B129727) for at least 4 hours.

-

Pack a column with the swollen gel and equilibrate with methanol.

-

-

Sample Application:

-

Dissolve the enriched flavonoid fraction from the previous step in a minimal amount of methanol.

-

Carefully apply the sample to the top of the column.

-

-

Elution:

-

Elute the column with methanol at a slow flow rate.

-

Collect small fractions and monitor them by TLC, spotting against a standard of this compound if available.

-

-

Isolation and Drying:

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent to dryness under reduced pressure to obtain the purified compound.

-

Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

0-10 min: 10-20% B

-

10-30 min: 20-35% B

-

30-40 min: 35-50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 350 nm.

-

Injection Volume: 10 µL.

-

Quantification: Use an external standard calibration curve of purified this compound.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a relevant signaling pathway modulated by this compound.

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Kaempferol 3-sophoroside-7-glucoside from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kaempferol (B1673270) 3-sophoroside-7-glucoside is a flavonoid glycoside found in various plant species that has garnered significant interest for its potential therapeutic properties, including antioxidant and hepatoprotective effects. This document provides detailed application notes and protocols for the isolation and purification of this compound from plant materials. The methodologies described are based on established phytochemical techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Plant Sources:

Kaempferol 3-sophoroside-7-glucoside has been identified in several plant species, offering a range of options for its isolation.

| Plant Species | Part(s) Used | Reference(s) |

| Crocus sativus L. | Petals (tepals) | [1] |

| Equisetum hyemale L. | Stems | |

| Hosta ventricosa | Leaves | [2] |

| Lycium chinense | Roasted Leaves | |

| Sauropus spatulifolius Beille | Not specified | |

| Papaver nudicaule | Not specified | [3] |

| Brassica species | Not specified | |

| Sinapis species | Not specified | |

| Lathyrus species | Not specified |

Experimental Workflow:

The overall process for isolating this compound involves several key stages, from raw plant material to the purified compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines the initial steps to obtain a crude extract enriched with flavonoid glycosides.

1.1. Plant Material Preparation:

-

Collection: Collect fresh plant material (e.g., petals of Crocus sativus).

-

Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

1.2. Solvent Extraction:

-

Maceration: Macerate the powdered plant material in 60% ethanol (B145695) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Duration: Allow the maceration to proceed for 48 hours with occasional agitation.

-

Repetition: Repeat the extraction process twice with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

1.3. Preliminary Fractionation using Macroporous Resin Chromatography:

-

Resin Selection: Non-polar macroporous resins such as XAD-1600N are effective for the enrichment of kaempferol glycosides.

-

Column Preparation: Pack a glass column with the selected macroporous resin and equilibrate it with deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

-

Elution: Elute the flavonoid-enriched fraction with an appropriate concentration of ethanol (e.g., 80% ethanol).

-

Concentration: Collect the eluate and concentrate it under reduced pressure to yield the flavonoid-rich fraction.

Quantitative Data for Extraction and Fractionation:

| Parameter | Value/Range | Plant Source Example | Reference(s) |

| Extraction Solvent | 60% Ethanol | Lindera neesiana | |

| Solid-to-Solvent Ratio | 1:10 (w/v) | General Practice | |

| Extraction Method | Maceration (2 x 48h) | General Practice | |

| Macroporous Resin | XAD-1600N | Crocus sativus | |

| Elution Solvent (Resin) | 80% Ethanol | Crocus sativus | |

| Yield of Flavonoid-Rich Extract | ~8.7% (w/w) | Crocus sativus | [1] |

Protocol 2: Chromatographic Purification

This protocol describes the multi-step chromatographic process to isolate this compound from the enriched fraction.

2.1. Sephadex LH-20 Column Chromatography:

-

Purpose: To separate compounds based on their molecular size and polarity.

-